2-Iodo-5-(pyrrolidin-1-yl)pyridine
Description
2-Iodo-5-(pyrrolidin-1-yl)pyridine is a pyridine derivative characterized by an iodine substituent at the 2-position and a pyrrolidine ring at the 5-position of the pyridine scaffold. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of iodine, which enhances reactivity in cross-coupling reactions, and the pyrrolidine group, which can influence steric and electronic properties.
Properties
IUPAC Name |
2-iodo-5-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOBIAJYWBFWTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloropyridine with pyrrolidine in the presence of a base, followed by iodination using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include boronic acids (for Suzuki coupling) and alkynes (for Sonogashira coupling) with palladium catalysts.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Pyrrolidin-2-ones or other oxidized derivatives.
Reduction Products: Reduced forms of the pyrrolidine ring.
Scientific Research Applications
2-Iodo-5-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its ability to interact with nicotinic acetylcholine receptors.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Research: It is employed in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction is crucial for its potential therapeutic effects in treating neurological conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between 2-Iodo-5-(pyrrolidin-1-yl)pyridine and analogous pyridine derivatives.
Table 1: Structural and Property Comparison of Selected Pyridine Derivatives
Key Observations:
Substituent Position and Reactivity: The position of iodine significantly impacts reactivity. For example, 2-iodo derivatives (target compound) are more reactive in Suzuki-Miyaura couplings than 3-iodo analogs (e.g., 3-Iodo-2-methoxy-5-methylpyridine) due to proximity to the pyridine nitrogen . Pyrrolidine at the 5-position (target) vs.
Functional Group Diversity: Methoxy (OCH₃) and aldehyde (CHO) groups in analogs () introduce polarity, contrasting with the non-polar pyrrolidine in the target compound. This influences solubility and interaction with biological targets . Dimethylpyrrole in reduces basicity compared to pyrrolidine, affecting pharmacokinetic properties .
Synthetic Utility :
- Iodo-pyridines are pivotal in cross-coupling reactions. The target compound’s iodine at the 2-position may offer superior reactivity compared to 3- or 5-iodo derivatives, as seen in analogous studies .
- Pyrrolidine’s bulkiness may necessitate optimized reaction conditions to avoid steric interference, as observed in similar syntheses .
Physical Properties :
- While specific data for the target compound are lacking, related compounds in exhibit melting points between 268–287°C and molecular weights of 466–545 g/mol. The target’s molecular weight is likely lower (~300–400 g/mol) given its simpler structure .
Research Implications and Gaps
- Medicinal Chemistry : Pyrrolidine-containing pyridines are explored for antimicrobial and kinase inhibitory activity . The target compound’s iodine could enhance binding to halogen-bonding protein pockets, warranting further study.
- Synthetic Chemistry : Comparative studies on halogen substituent positions (e.g., 2-Iodo vs. 3-Iodo) are needed to quantify reactivity differences.
- Data Limitations : The absence of explicit data (e.g., melting points, yields) for the target compound highlights a gap in the literature.
Biological Activity
2-Iodo-5-(pyrrolidin-1-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the iodine atom and the pyrrolidine moiety suggests that this compound may interact with various biological targets, making it a candidate for further research in drug development and therapeutic applications.
The compound is characterized by its molecular formula and has a molecular weight of approximately 270.09 g/mol. The structure features a pyridine ring substituted with an iodine atom at the 2-position and a pyrrolidine group at the 5-position, which may influence its pharmacological properties.
The biological activity of this compound is likely mediated through its interactions with specific molecular targets. The iodine atom can participate in halogen bonding, enhancing the compound's affinity for certain proteins or enzymes. Additionally, the pyrrolidine ring may facilitate interactions with biological receptors or enzymes due to its conformational flexibility.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in developing new antibiotics.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies indicate that it may affect pathways involved in cell cycle regulation and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.
- Cancer Cell Lines : In vitro assays conducted on various cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its role as a potential anticancer agent .
Data Tables
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, its lipophilicity due to the iodine atom may influence absorption and distribution within biological systems. Further studies are needed to assess its bioavailability and metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
